SCO1 protein, yeast

Structural Biology Copper Metallochaperone X-ray Crystallography

The Saccharomyces cerevisiae SCO1 protein (UniProt P23833) is a mitochondrial inner membrane copper metallochaperone essential for the maturation of cytochrome c oxidase (COX) subunit II (Cox2p). It specifically delivers copper to the Cu(A) site of Cox2p within the mitochondrial intermembrane space.

Molecular Formula C8H6BrNO
Molecular Weight 0
CAS No. 124834-63-5
Cat. No. B1166383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCO1 protein, yeast
CAS124834-63-5
SynonymsSCO1 protein, yeast
Molecular FormulaC8H6BrNO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yeast SCO1 Protein (CAS 124834-63-5): Core Characteristics and Scientific Procurement Rationale


The Saccharomyces cerevisiae SCO1 protein (UniProt P23833) is a mitochondrial inner membrane copper metallochaperone essential for the maturation of cytochrome c oxidase (COX) subunit II (Cox2p). It specifically delivers copper to the Cu(A) site of Cox2p within the mitochondrial intermembrane space [1]. Yeast SCO1 binds one Cu(I) or Cu(II) ion per monomer via a conserved CXXXC motif (Cys148/Cys152) and a conserved histidine (His239), and its deletion results in a complete loss of COX activity and inability to grow on non-fermentable carbon sources [2][3]. SCO1 belongs to a conserved protein family with a single paralog in yeast (SCO2) arising from whole-genome duplication, and orthologs present across eukaryotes and prokaryotes [4].

Why Yeast SCO1 Cannot Be Replaced by SCO2, Human SCO1, or Bacterial SCO Homologs


Although SCO1 shares 73% amino acid identity with its yeast paralog SCO2, and the SCO protein family is conserved from bacteria to humans, functional complementation experiments unequivocally demonstrate that these homologs are not interchangeable. Yeast SCO2 cannot support oxidative growth in a sco1Δ background despite binding Cox2p [1]. Full-length human SCO1 (chromosome 17) fails to complement yeast SCO1 deletion; only a chimeric protein fusing the N-terminal half of yeast Sco1p with the C-terminal half of human SCO1 restores function [2]. Even the bacterial SCO protein from Bacillus subtilis (BsSCO), while sharing similar copper-species preference, differs in absolute Cu(II) affinity by orders of magnitude (KD ~3.5 pM for BsSCO vs KD < 0.5 µM for yeast SCO1) [3]. These data establish that species-specific structural elements, protein–protein interaction surfaces, and subcellular targeting determinants render generic substitution scientifically unsound.

Quantitative Evidence Guide: Selecting Yeast SCO1 Over Closest Analogs


Unique Cys181/Cys216 Copper-Binding Site Absent in All Other SCO Homologs

The crystal structures of yeast SCO1 in both apo (1.8 Å) and copper-bound (2.3 Å) forms revealed a second, unexpected copper-binding site involving Cys181 and Cys216 [1]. These cysteine residues are present in yeast SCO1 but are notably absent from human SCO1, human SCO2, Bacillus subtilis BsSCO, and other known SCO homologs [1][2]. The conserved CXXXC motif cysteines (Cys148 and Cys152) are capable of redox chemistry in the crystal, and the essential His239 resides on a highly flexible 'Sco loop' that can adopt positions proximal to both pairs of cysteines—a structural feature unique to the yeast protein [2]. This second cysteine pair is proposed to function in redox sensing, providing yeast SCO1 with a regulatory capability not present in its human or bacterial counterparts [3].

Structural Biology Copper Metallochaperone X-ray Crystallography

Cross-Species Complementation Failure: Human SCO1 Does Not Substitute for Yeast SCO1

When allotopically expressed in Saccharomyces cerevisiae, full-length human SCO1 genes from both chromosome 17 and chromosome 22 completely fail to complement the respiratory deficiency of a sco1Δ yeast strain [1]. Only a chimeric construct fusing the N-terminal half of yeast Sco1p (residues 1–147) with the C-terminal half of human chromosome 17 SCO1 (residues 148–301) partially restores function; the corresponding chimera with chromosome 22 SCO1 remains non-functional [1]. This demonstrates that species-specific N-terminal determinants—likely the mitochondrial targeting sequence and transmembrane anchor—are essential for function. By contrast, the Arabidopsis thaliana homolog HCC1 can complement yeast sco1 mutants, but only when copper is supplemented in the medium, indicating quantitative functional divergence even among complementing orthologs [2].

Functional Complementation Cross-Species Mitochondrial Disease Models

Functional Non-Redundancy with Yeast SCO2 Despite 73% Identity: SCO2 Cannot Rescue sco1Δ Respiratory Deficiency

Yeast SCO2 shares 73% amino acid identity and a similar tripartite domain architecture with SCO1, yet deletion of SCO2 does not impair growth on any carbon source tested—including glycerol, lactate, and ethanol—while SCO1 deletion abolishes respiratory growth entirely [1]. A critical 13-amino acid region immediately adjacent to the transmembrane domain in SCO1 cannot be replaced by the corresponding SCO2 sequence without loss of function, identifying this as a minimal determinant of SCO1-specific activity [1]. Quantitative proteomic analysis of sco1Δ vs sco2Δ mutants revealed that sco1Δ cells down-regulate components of the respiratory chain, TCA cycle, and mitochondrial metabolite transporters, and exhibit a significantly higher ethanol fermentation rate on respiratory medium compared to sco2Δ or wild-type controls [2]. The sco1Δ mutant on 2% ethanol showed a doubling time increase to approximately 30 hours vs ~6 hours for wild-type and sco2Δ [2].

Paralog Specificity Respiratory Growth Mitochondrial Proteomics

Differential Copper Transfer Efficiency from COX17: 40% to SCO1 vs 55% to COX11

In vitro copper transfer assays using purified recombinant proteins demonstrated that the polycopper-cluster form of yeast Cox17 transfers Cu(I) specifically to both Sco1 and Cox11, but with measurably different efficiencies [1]. Only 40% of the Cu(I) bound to polycopper Cox17 is transferred to apo-Sco1, compared to 55% transferred to apo-Cox11 under identical conditions [1]. The transfer is specific—no copper transfer occurs to heterologous proteins including bovine serum albumin or carbonic anhydrase [1]. Furthermore, a C57Y mutation in Cox17 abolishes copper transfer to Sco1 while preserving transfer to Cox11, demonstrating that distinct Cox17 surfaces mediate interaction with each target chaperone [1][2]. The Sco1–Cox2 interaction surface has been mapped to conserved residues in loop 8 (motif 217KKYRVYF223), with Y219D, R220D, V221D, and Y222D mutations each abolishing Sco1 function in vivo without affecting Cu(I) binding or Cox17-mediated copper transfer [2].

Copper Transfer Kinetics Metallochaperone Specificity In Vitro Assay

Copper Affinity Profile: Yeast SCO1 Prefers Cu(II) over Cu(I) by Orders of Magnitude, but with Lower Absolute Affinity than Bacterial BsSCO

Direct spectroscopic binding assays reveal that yeast SCO1 (ScSCO1) binds Cu(II) in a tight-binding regime with an estimated KD < 0.5 µM, while Cu(I) binding is substantially weaker with a KD of 8.43 ± 2.0 µM (direct titration) or 9.18 ± 1.3 µM (BCS competition assay) [1]. This corresponds to a >16-fold preference for Cu(II) over Cu(I) [1]. The Cu(II):ScSCO1 binding stoichiometry is 0.99 ± 0.083 [1]. In contrast, the B. subtilis SCO protein (BsSCO) binds Cu(II) with vastly higher affinity (KD ~3.5 pM, determined from differential scanning calorimetry; Tm shift from 56 °C apo to 79 °C holo), while its Cu(I) affinity is comparable at KD ~10 µM [1]. Thus, while both proteins share a qualitative preference for Cu(II) over Cu(I), the absolute Cu(II) affinity differs by approximately 5 orders of magnitude (sub-µM for yeast vs pM for bacterial SCO), which has been proposed to reflect the different redox environments of the mitochondrial intermembrane space versus the bacterial periplasm [1][2].

Copper Binding Affinity Cu(II) vs Cu(I) Selectivity Thermodynamics

High-Value Application Scenarios for Yeast SCO1 Protein Based on Differential Evidence


Yeast-Based Complementation Assays for Human SCO1/SCO2 Disease Mutation Screening

Because full-length human SCO1 fails to complement sco1Δ yeast [1], yeast SCO1 provides the essential baseline for constructing chimeric or mutant complementation assays. Researchers screening disease-associated mutations in human SCO1 or SCO2 can use sco1Δ yeast expressing yeast SCO1 as a positive control, while testing chimeric yeast-human constructs to map functional domains. This approach was validated by demonstrating that a yeast-human chimeric SCO1 (N-terminal yeast, C-terminal human chromosome 17) rescues respiratory growth, enabling domain-specific functional dissection [1]. The non-complementation of full-length human proteins ensures no background interference.

In Vitro Reconstitution of the Mitochondrial CuA Site Assembly Pathway

Yeast SCO1 is the obligatory intermediate for CuA site metallation of Cox2, receiving Cu(I) from Cox17 with 40% transfer efficiency and passing it to Cox2 via a specific interaction surface mapped to loop 8 residues 217–223 [2][3]. In vitro reconstitution experiments aiming to assemble the complete CuA site require stoichiometric quantities of purified yeast SCO1, as neither human SCO1 (which fails to complement in yeast) nor COX11 (which targets the CuB site on Cox1 with 55% transfer efficiency [2]) can substitute. The unique Cys181/Cys216 pair in yeast SCO1 may additionally serve as a redox sensor during the copper transfer cycle, a feature absent from bacterial and human homologs [4].

Proteomic and Metabolomic Studies of Mitochondrial Respiratory Chain Assembly

The sco1Δ yeast mutant exhibits a distinctive metabolic phenotype—shift to higher ethanol fermentation even on respiratory medium, down-regulation of TCA cycle and respiratory chain components, and irreversible mitochondrial damage—that is quantitatively distinct from sco2Δ mutants which retain normal respiratory proteome profiles [5]. Purified yeast SCO1 protein is essential as a reference standard for quantitative proteomics (e.g., SILAC, targeted MRM) when measuring SCO1 expression changes across mutant strains or under copper stress conditions. Its use as a calibrant ensures reproducible quantification of SCO1-dependent proteome remodeling.

Copper Metallochaperone Biophysical Studies Requiring Eukaryotic Redox Context

Yeast SCO1 binds Cu(II) with KD < 0.5 µM and Cu(I) with KD ~8.4 µM, representing a ~16-fold preference adapted to the mitochondrial intermembrane space environment [6]. This affinity profile is distinct from bacterial BsSCO (Cu(II) KD ~3.5 pM) despite qualitative similarity in copper-species preference, making yeast SCO1 the appropriate model for eukaryotic mitochondrial copper trafficking studies [6]. The second cysteine pair (Cys181/Cys216) unique to yeast SCO1 provides an additional handle for redox-coupled copper binding experiments, site-directed spin labeling, or FRET-based conformational dynamics studies [4].

Quote Request

Request a Quote for SCO1 protein, yeast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.